molecular formula C18H19N3O4 B2600816 N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide CAS No. 2034441-32-0

N'-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide

Cat. No.: B2600816
CAS No.: 2034441-32-0
M. Wt: 341.367
InChI Key: QUNBGZVNKVZWBG-UHFFFAOYSA-N
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Description

N’-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is a complex organic compound that features both furan and indole moieties These structures are significant in organic chemistry due to their presence in various biologically active molecules

Scientific Research Applications

N’-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the indole or furan rings .

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, influencing biological pathways. The furan ring can also participate in binding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(furan-2-yl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is unique due to its combination of furan and indole moieties, which are both known for their biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-21-7-6-12-9-13(4-5-15(12)21)16(22)11-20-18(24)17(23)19-10-14-3-2-8-25-14/h2-9,16,22H,10-11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNBGZVNKVZWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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